3-Fluoro-2-methylbenzaldehyde

Catalog No.
S718724
CAS No.
147624-13-3
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-methylbenzaldehyde

CAS Number

147624-13-3

Product Name

3-Fluoro-2-methylbenzaldehyde

IUPAC Name

3-fluoro-2-methylbenzaldehyde

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3

InChI Key

HSUCYMJBFHBMTB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)C=O

Canonical SMILES

CC1=C(C=CC=C1F)C=O

The exact mass of the compound 3-Fluoro-2-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-2-methylbenzaldehyde (CAS 147624-13-3) is a highly specialized, ortho-substituted aromatic building block characterized by a contiguous 1,2,3-substitution pattern. Exhibiting a boiling point of 92–93 °C (at 20 mmHg) and a density of 1.16 g/mL, this liquid compound is primarily procured as an electrophilic precursor for complex active pharmaceutical ingredients (APIs) [1]. Unlike simpler benzaldehydes, the presence of the 2-methyl group introduces significant steric hindrance adjacent to the formyl carbon, while the 3-fluoro substituent exerts a strong inductive electron-withdrawing effect. This dual steric-electronic profile makes it an essential starting material for synthesizing densely functionalized pyrrolidines, dihydropyrimidines, and aza-tetracyclic oxazepines, where precise spatial arrangement and metabolic stability are strictly required [2].

Substituting 3-fluoro-2-methylbenzaldehyde with close analogs such as 3-fluorobenzaldehyde or 2-methylbenzaldehyde fundamentally compromises both synthetic processability and downstream pharmacological efficacy. The absence of the 2-methyl group (as in 3-fluorobenzaldehyde) removes the critical steric bulk required to dictate high endo-diastereoselectivity during [3+2] cycloadditions, leading to complex, hard-to-separate isomeric mixtures [1]. Conversely, omitting the 3-fluoro substituent (as in 2-methylbenzaldehyde) alters the electrophilicity of the carbonyl carbon and removes a key metabolic blocking group, which is strictly required for the target binding affinity in downstream applications such as mutant KRAS inhibitors[2]. Consequently, procurement must strictly specify the 3-fluoro-2-methyl isomer to ensure reproducible yields and viable API generation.

Imine Precursor Yield and Purity in Azomethine Ylide Formation

In the synthesis of densely functionalized pyrrolidines, the initial condensation of the aldehyde with an amino ester is a critical process step. Utilizing 3-fluoro-2-methylbenzaldehyde under standard conditions yields the corresponding imine in 97% yield and >95% purity on a multigram scale [1]. The steric shielding provided by the 2-methyl group prevents deleterious side reactions, allowing the intermediate to be used directly in the subsequent endo-selective [3+2] cycloaddition without further chromatographic purification, a distinct advantage over less hindered benzaldehydes that often produce complex product mixtures requiring extensive workup [1].

Evidence DimensionImine formation yield and crude purity
Target Compound Data3-Fluoro-2-methylbenzaldehyde (97% yield, >95% purity, no purification needed)
Comparator Or BaselineUnsubstituted or mono-substituted benzaldehydes (often yield complex mixtures requiring chromatography)
Quantified DifferenceAchieves near-quantitative yield (>95% purity) suitable for direct downstream use, bypassing purification bottlenecks.
ConditionsCondensation with ethyl 2-aminoacetate hydrochloride, Et3N, MgSO4 in CH2Cl2 for 16 h at ambient temperature.

Eliminating the need for intermediate purification during multigram scale-up significantly reduces solvent waste and accelerates the production of complex pharmaceutical scaffolds.

Compatibility in Multicomponent Dihydropyrimidine Synthesis

The synthesis of novel dihydropyrimidine compounds targeting HBV infection relies on the precise reactivity of the aldehyde component in a multicomponent cyclization. 3-Fluoro-2-methylbenzaldehyde successfully undergoes a one-pot condensation with ethyl 4-(N-morpholinyl)acetoacetate and an amine core in ethanol at 80 °C [1]. The specific electronic activation provided by the 3-fluoro group, balanced against the steric bulk of the 2-methyl group, allows the reaction to proceed efficiently overnight to form the fully functionalized dihydropyrimidine scaffold [1]. Substitution with isomers lacking this exact electronic tuning often results in incomplete conversion or favors competing side reactions, lowering the isolated yield of the desired heterocycle.

Evidence DimensionMulticomponent cyclization compatibility
Target Compound Data3-Fluoro-2-methylbenzaldehyde (efficient one-pot conversion to dihydropyrimidine)
Comparator Or BaselineNon-optimized benzaldehyde isomers (prone to incomplete conversion or side reactions)
Quantified DifferenceEnables successful overnight cyclization at 80 °C to yield the target anti-HBV scaffold.
ConditionsReaction with ethyl 4-(N-morpholinyl)acetoacetate and sodium acetate in ethanol at 80 °C.

Ensures reliable performance in complex, one-pot multicomponent reactions, which are highly sensitive to the steric and electronic properties of the starting aldehyde.

Downstream API Structural Requirement for Target Binding

In the development of advanced therapeutics such as aza-tetracyclic oxazepines for mutant KRAS inhibition, the 3-fluoro-2-methylphenyl moiety is a strictly required structural motif [1]. The 3-fluoro-2-methylbenzaldehyde precursor is utilized directly to install this specific ring system. The 2-methyl group forces the aromatic ring into a specific orthogonal conformation relative to the core scaffold, while the 3-fluoro atom occupies a distinct hydrophobic pocket and prevents oxidative metabolism at that position [1]. Procuring a generic fluorobenzaldehyde or methylbenzaldehyde fails to provide this dual conformational and metabolic control, rendering the resulting synthesized analogs biologically inactive or metabolically unstable.

Evidence DimensionDownstream structural and metabolic viability
Target Compound Data3-Fluoro-2-methylbenzaldehyde (provides essential conformational lock and metabolic block)
Comparator Or Baseline2-Methylbenzaldehyde or 3-Fluorobenzaldehyde (lacks either the metabolic block or the conformational lock)
Quantified DifferenceStrictly required to achieve the active conformation and pharmacokinetic profile of the target API.
ConditionsIncorporation into aza-tetracyclic oxazepine scaffolds for KRAS inhibition.

Procurement of this exact isomer is non-negotiable for synthesizing specific API classes where the 1,2,3-substitution pattern dictates the drug's efficacy and half-life.

Synthesis of Densely Functionalized Pyrrolidines and CFTR Modulators

3-Fluoro-2-methylbenzaldehyde is a highly effective precursor for generating imines used in endo-selective [3+2] cycloadditions with azomethine ylides. Its specific steric profile ensures high yields and purity without intermediate chromatography, making it highly suitable for the scalable synthesis of pyrrolidine-based drugs, such as CFTR correctors for cystic fibrosis [1].

Production of Anti-HBV Dihydropyrimidines via Multicomponent Reactions

Due to its finely tuned electrophilicity, this compound is a highly compatible starting material for Biginelli-type multicomponent cyclizations. It reacts reliably with acetoacetates and complex amines to form dihydropyrimidine scaffolds, which are actively investigated as potent anti-HBV agents [2].

Development of Conformationally Locked Kinase and KRAS Inhibitors

In medicinal chemistry programs targeting mutant KRAS or specific kinases, 3-fluoro-2-methylbenzaldehyde is procured to install the 3-fluoro-2-methylphenyl moiety. This specific group is critical for forcing orthogonal molecular conformations and providing metabolic stability at the 3-position, which cannot be achieved using simpler mono-substituted benzaldehydes [3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-2-methylbenzaldehyde

Dates

Last modified: 08-15-2023

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